molecular formula C5H4F2N2 B1273219 2-Amino-3,5-difluoropyridine CAS No. 732306-31-9

2-Amino-3,5-difluoropyridine

Cat. No. B1273219
CAS RN: 732306-31-9
M. Wt: 130.1 g/mol
InChI Key: JVLFMTZUPSBCNJ-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluoropyridine is a chemical compound with the empirical formula C5H4F2N2 . It has a molecular weight of 130.10 . This compound is used as a building block in the synthesis of various chemical compounds .


Synthesis Analysis

The synthesis of 2-Amino-3,5-difluoropyridine and similar fluorinated pyridines has been discussed in the literature . The Baltz-Schiemann reaction has been applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene .


Molecular Structure Analysis

The molecular structure of 2-Amino-3,5-difluoropyridine is represented by the SMILES string Nc1ncc(F)cc1F . The InChI key for this compound is JVLFMTZUPSBCNJ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Amino-3,5-difluoropyridine is a solid with a melting point of 52-57 °C . It has a flash point of 81 °C .

Scientific Research Applications

Synthesis of Fluorinated Pyridines

2-Amino-3,5-difluoropyridine is used in the synthesis of fluorinated pyridines . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . They have interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Agricultural Applications

In the search for new agricultural products having improved physical, biological, and environmental properties, one of the most generally useful chemical modifications is the introduction of fluorine atoms into lead structures . 2-Amino-3,5-difluoropyridine can be used as a starting material for the synthesis of some herbicides and insecticides .

AMPA Potentiators

The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides acting as AMPA potentiators .

Medical Applications

About 10% of the total sales of pharmaceuticals currently used for medical treatment are drugs containing a fluorine atom . The interest toward development of fluorinated chemicals has been steadily increased . 2-Amino-3,5-difluoropyridine, being a fluorinated compound, can be used in the development of new pharmaceuticals .

Radiotherapy of Cancer

Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer are also presented . 2-Amino-3,5-difluoropyridine can be used in the synthesis of these compounds .

Biological Active Compounds

2-Amino-3,5-difluoropyridine can be used in the synthesis of various biologically active compounds . These compounds can have a wide range of applications in different fields of biology and medicine .

Safety And Hazards

2-Amino-3,5-difluoropyridine is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3,5-difluoropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2/c6-3-1-4(7)5(8)9-2-3/h1-2H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLFMTZUPSBCNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50382525
Record name 2-Amino-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,5-difluoropyridine

CAS RN

732306-31-9
Record name 2-Amino-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50382525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 732306-31-9
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Synthesis routes and methods

Procedure details

Charged in a hydrogenation reactor were 500 ml of methanol, 14.5 g of the compound obtained in Step 4 and 11.5 g of Raney nickel as a catalyst, and H2 gas was introduced therein. The reactor was kept at room temperature for 24 hours, and the reaction mixture was filtered through Cellite® to remove the catalyst. The resulting solution was concentrated under a reduced pressure to obtain 10.8 g of the title compound as a light yellow solid (purity: 98.0%).
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
catalyst
Reaction Step Two
Quantity
11.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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